

# Spectroscopic data for "Chloro(diethoxy)borane" (1H, 13C, 11B NMR)

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## Compound of Interest

Compound Name: *Chloro(diethoxy)borane*

Cat. No.: *B15482428*

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## Spectroscopic Data for Chloro(diethoxy)borane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimentally determined <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B Nuclear Magnetic Resonance (NMR) spectroscopic data for **Chloro(diethoxy)borane** could not be located in the reviewed literature. The following guide provides expected spectroscopic data based on typical chemical shifts and coupling constants for analogous compounds and relevant functional groups. This information is intended to serve as a reference for the characterization of **Chloro(diethoxy)borane**.

## Expected NMR Spectroscopic Data

The structural formula of **Chloro(diethoxy)borane** is (CH<sub>3</sub>CH<sub>2</sub>O)<sub>2</sub>BCl. The expected NMR data is summarized in the tables below.

Table 1: Expected <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.9 - 4.2	Quartet (q)	4H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~1.2 - 1.4	Triplet (t)	6H	-O-CH <sub>2</sub> -CH <sub>3</sub>

- Rationale: The methylene protons (-O-CH<sub>2</sub>-CH<sub>3</sub>) are adjacent to an oxygen atom, which is electron-withdrawing, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons. The methyl protons (-O-CH<sub>2</sub>-CH<sub>3</sub>) are further from the electronegative oxygen and boron atoms, resulting in an upfield triplet signal due to coupling with the two methylene protons.

Table 2: Expected <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~60 - 65	-O-CH <sub>2</sub> -CH <sub>3</sub>
~15 - 20	-O-CH <sub>2</sub> -CH <sub>3</sub>

- Rationale: The carbon atom directly bonded to the oxygen (-O-CH<sub>2</sub>-CH<sub>3</sub>) is expected to be in the typical range for ethers. The terminal methyl carbon (-O-CH<sub>2</sub>-CH<sub>3</sub>) will appear at a more upfield chemical shift. Due to the quadrupolar nature of the boron nucleus, the signal for the carbon attached to the oxygen may be broadened.

Table 3: Expected <sup>11</sup>B NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity
~25 - 30	Singlet (broad)

- Rationale: The <sup>11</sup>B chemical shift for compounds of the type B(OR)<sub>2</sub>Cl typically falls in this range. Due to the quadrupolar relaxation of the boron nucleus, the signal is expected to be a broad singlet.

## Experimental Protocols for NMR Spectroscopy of Organoboranes

Given the moisture sensitivity of **Chloro(diethoxy)borane**, all sample preparations and handling should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

## 2.1. Sample Preparation

- Solvent Selection: Use anhydrous deuterated solvents, such as chloroform-d ( $\text{CDCl}_3$ ), dichloromethane-d<sub>2</sub> ( $\text{CD}_2\text{Cl}_2$ ), or benzene-d<sub>6</sub> ( $\text{C}_6\text{D}_6$ ). The choice of solvent can influence the chemical shifts.
- NMR Tube: For  $^{11}\text{B}$  NMR, it is highly recommended to use quartz NMR tubes to avoid background signals from borosilicate glass.[\[1\]](#)[\[2\]](#) For  $^1\text{H}$  and  $^{13}\text{C}$  NMR, standard borosilicate NMR tubes can be used.
- Procedure:
  - Dry the NMR tube in an oven and cool it under a stream of inert gas.
  - In a glovebox or under an inert atmosphere, dissolve approximately 5-10 mg of the **Chloro(diethoxy)borane** sample in 0.5-0.7 mL of the chosen anhydrous deuterated solvent.
  - Transfer the solution to the NMR tube using a gas-tight syringe or a cannula.
  - Seal the NMR tube with a tight-fitting cap and wrap it with parafilm for extra protection against moisture.

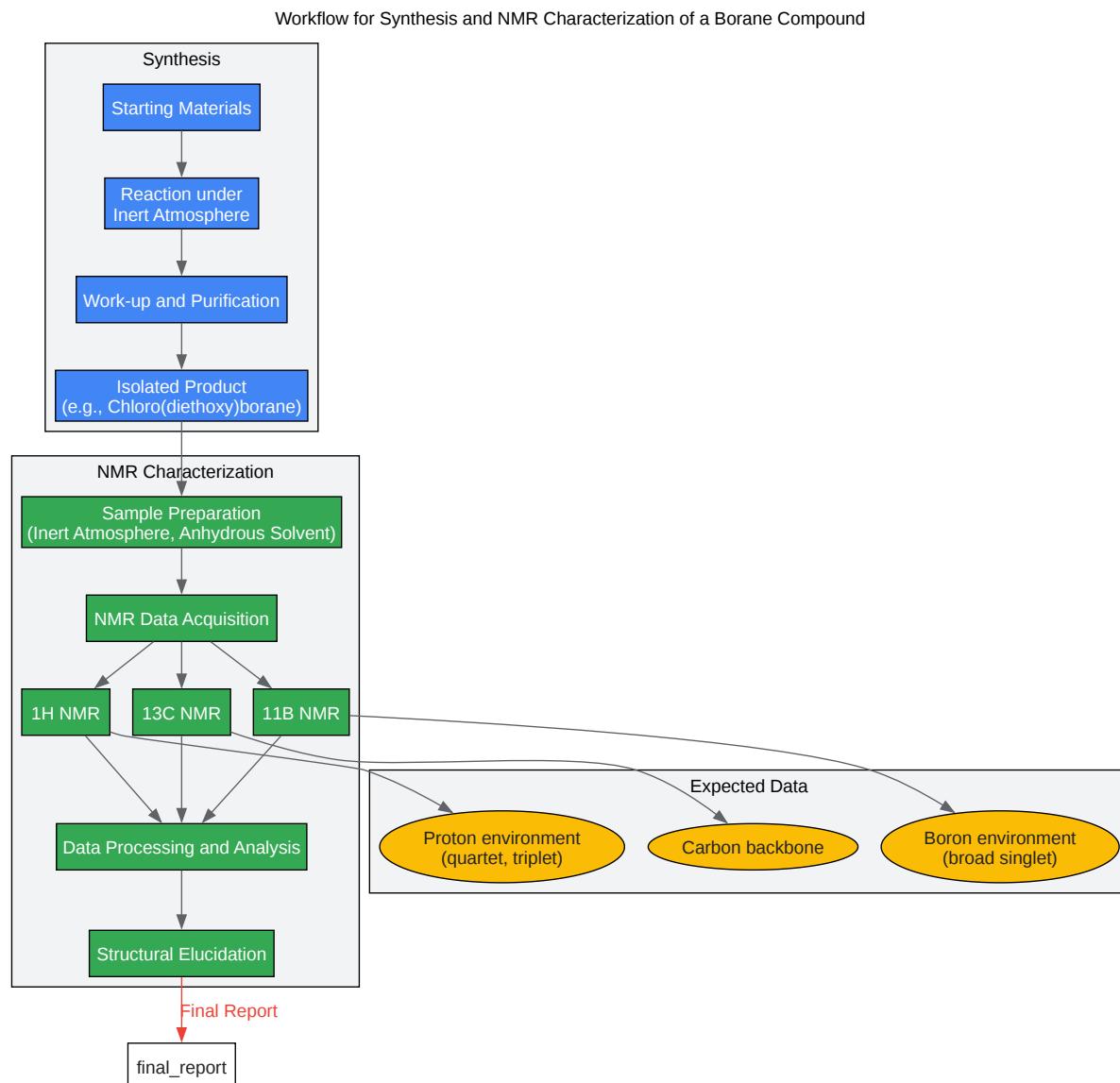
## 2.2. NMR Instrument Parameters

- $^1\text{H}$  NMR:
  - Spectrometer Frequency: 400 MHz or higher for better resolution.
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
  - Acquisition: Standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR:
  - Spectrometer Frequency: 100 MHz or higher.

- Reference: TMS at 0.00 ppm (or the solvent peak).
- Acquisition: A proton-decoupled experiment is standard. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ . DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.[3]
- $^{11}\text{B}$  NMR:
  - Spectrometer Frequency: 128 MHz or higher.[1]
  - Reference: External reference of  $\text{BF}_3\cdot\text{OEt}_2$  (boron trifluoride diethyl etherate) set to 0.0 ppm.[4][5]
  - Acquisition: A proton-decoupled experiment is typically used. Due to the broad nature of the signals, a wider spectral window may be necessary.[6]

## Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent NMR-based characterization of a borane compound like **Chloro(diethoxy)borane**.

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A generalized workflow for the synthesis and NMR characterization of a borane compound.

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